molecular formula C7H10O2S B3055399 2,2-Dimethylthiane-3,5-dione CAS No. 64495-71-2

2,2-Dimethylthiane-3,5-dione

Cat. No.: B3055399
CAS No.: 64495-71-2
M. Wt: 158.22 g/mol
InChI Key: MDGCFYUNOHHXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylthiane-3,5-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring with two methyl groups at the 2-position and ketone functionalities at the 3- and 5-positions. The dione moiety and alkyl substituents likely influence its reactivity, solubility, and stability, making it a candidate for further exploration in pharmaceutical or materials science contexts.

Properties

CAS No.

64495-71-2

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

2,2-dimethylthiane-3,5-dione

InChI

InChI=1S/C7H10O2S/c1-7(2)6(9)3-5(8)4-10-7/h3-4H2,1-2H3

InChI Key

MDGCFYUNOHHXCV-UHFFFAOYSA-N

SMILES

CC1(C(=O)CC(=O)CS1)C

Canonical SMILES

CC1(C(=O)CC(=O)CS1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on thiane-dione derivatives, sulfur-containing diones, and related bioactive compounds.

Structural Analogs of Thiane-Diones

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Applications
2,2-Dimethylthiane-3,5-dione C₇H₁₀O₂S* ~158.22* N/A 2,2-dimethyl Hypothesized as a synthetic intermediate
2-(propan-2-yl)thiane-3,5-dione C₈H₁₂O₂S 172.25 56337-47-4 2-isopropyl Building block in organic synthesis
2,2,6-Trimethylthiane-3,5-dione C₈H₁₂O₂S 172.25 N/A 2,2,6-trimethyl Potential precursor for functionalized diones

*Estimated based on structural similarity to analogs.

Key Observations :

  • Reactivity : The ketone groups at positions 3 and 5 are electrophilic sites, susceptible to nucleophilic addition or condensation reactions, similar to heptane-3,5-dione derivatives .
Comparison with Non-Thiane Diones
2.2.1. 2,6-Dimethyl-4-(phenylthio)heptane-3,5-dione
  • Structure : A linear heptane chain with diones at positions 3 and 5, a phenylthio group at position 4, and methyl groups at positions 2 and 6.
  • Synthesis : Prepared via oxidative coupling using K₂S₂O₈ and I₂, yielding 90% purity .
  • Key Differences : The linear chain and phenylthio group introduce distinct electronic effects (e.g., resonance stabilization) compared to the thiane ring’s constrained geometry.
2.2.2. Diketopiperazine Derivatives (e.g., Albonoursin)
  • Structure: Cyclic dipeptides with dione functionalities, such as albonoursin (IC₅₀ = 6.8 μM against H1N1) .
  • Bioactivity : These compounds exhibit antiviral properties, highlighting the pharmacological relevance of dione moieties. In contrast, thiane-diones lack reported biological data, suggesting their primary utility lies in synthetic chemistry .
Comparison with Sulfur Heterocycles
2.3.1. 3,5-Dimethylthiophene
  • Structure : Aromatic thiophene ring with methyl groups at positions 3 and 4.
  • Applications: Used in dyes, conductive polymers, and fragrances due to aromatic stability . Thiane-diones, being non-aromatic, may instead serve as hydrogen-bonding acceptors in supramolecular chemistry.
2.3.2. Pesticide Diones (e.g., Procymidone)
  • Structure : Complex diones with chlorophenyl and imidazolidine groups (e.g., procymidone) .
  • Functionality : The dione group in pesticides often acts as a reactive site for enzyme inhibition. Thiane-diones could mimic this reactivity but require structural optimization for agrochemical efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.